Dba7WU5NH4

JAK1 inhibition Enzymatic assay Autoimmune disease

Dba7WU5NH4 (also known as TUL01101, Blovacitinib R-isomer) is a small-molecule Janus kinase 1 (JAK1) inhibitor with a triazolo[1,5-a]pyridine core structure, developed as a research tool for autoimmune and inflammatory disease models. The compound is the R-isomer of Blovacitinib and exhibits potent, selective, and orally active inhibition of JAK1.

Molecular Formula C22H25F2N5O2
Molecular Weight 429.5 g/mol
CAS No. 2411222-96-1
Cat. No. B12394538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDba7WU5NH4
CAS2411222-96-1
Molecular FormulaC22H25F2N5O2
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4CCC5(CC4)CN(C5)C(=O)C6CC6(F)F
InChIInChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1
InChIKeyZOUHWHPRPDJDQE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dba7WU5NH4 (CAS 2411222-96-1) – A Selective JAK1 Inhibitor for Rheumatoid Arthritis and Atopic Dermatitis Research


Dba7WU5NH4 (also known as TUL01101, Blovacitinib R-isomer) is a small-molecule Janus kinase 1 (JAK1) inhibitor with a triazolo[1,5-a]pyridine core structure, developed as a research tool for autoimmune and inflammatory disease models [1]. The compound is the R-isomer of Blovacitinib and exhibits potent, selective, and orally active inhibition of JAK1 [2]. Its molecular formula is C22H25F2N5O2 with a molecular weight of 429.5 g/mol . Dba7WU5NH4 is currently in clinical development for rheumatoid arthritis and atopic dermatitis, with Phase II clinical trials completed in China [3].

Why Generic JAK Inhibitor Substitution Fails: The Critical Selectivity and Potency Distinctions of Dba7WU5NH4


JAK inhibitors are not interchangeable due to substantial differences in isoform selectivity profiles, which directly impact therapeutic index and adverse event profiles [1]. For example, first-generation JAK inhibitors like tofacitinib exhibit broad JAK1/JAK3 inhibition associated with anemia and thrombocytopenia [2], while JAK2 inhibition is linked to hematopoietic toxicity [3]. Dba7WU5NH4 demonstrates >12-fold selectivity for JAK1 over JAK2 and TYK2 in enzymatic assays, and 37-fold selectivity in human whole blood, a profile that translates to differentiated in vivo efficacy at low doses with reduced toxicity in arthritis models [4]. Substitution with other JAK1 inhibitors such as filgotinib, upadacitinib, or abrocitinib cannot replicate this specific potency-selectivity signature due to distinct structural determinants (e.g., spiro ring with difluoro-substituted cyclopropionamide) that govern binding kinetics and cellular activity .

Dba7WU5NH4 Quantitative Differentiation Evidence vs. Filgotinib, Upadacitinib, and Abrocitinib


JAK1 Enzymatic Potency: 3 nM IC50 Outperforms Filgotinib and Abrocitinib

Dba7WU5NH4 inhibits JAK1 with an IC50 of 3 nM, demonstrating 3.3-fold higher potency than filgotinib (IC50 = 10 nM) and 9.7-fold higher potency than abrocitinib (IC50 = 29 nM) under comparable enzymatic assay conditions [1]. The compound's JAK1 IC50 is approximately 4-fold less potent than upadacitinib (IC50 = 0.76 nM) but offers a differentiated selectivity profile [2].

JAK1 inhibition Enzymatic assay Autoimmune disease

JAK2 Selectivity: 12-Fold in Enzyme Assay and 37-Fold in Human Whole Blood

Dba7WU5NH4 exhibits >12-fold selectivity for JAK1 over JAK2 in enzymatic assays (JAK1 IC50 = 3 nM, JAK2 IC50 = 37 nM) and 37-fold selectivity in human whole blood assays [1]. This whole blood selectivity is higher than that reported for upadacitinib (4-fold in binding assay, 42-fold in Ba/F3 cellular assay) and abrocitinib (28-fold enzymatic) [2][3]. The 37-fold whole blood selectivity provides a quantitative differentiation metric directly relevant to in vivo safety predictions.

JAK2 selectivity Whole blood assay Safety margin

IL-6 Signaling Inhibition: 3.2-Fold Superior to Filgotinib

In cellular assays measuring inhibition of IL-6-induced JAK1 signaling, Dba7WU5NH4 (TUL01101) demonstrates an IC50 of 125.9 nM, which is 3.2-fold more potent than filgotinib (IC50 = 407.4 nM) under identical experimental conditions . This head-to-head comparison establishes Dba7WU5NH4's superior cellular activity in a JAK1-dependent pathway that is central to rheumatoid arthritis pathophysiology.

IL-6 signaling JAK1 pathway Cellular assay

In Vivo Efficacy: Low-Dose Activity in Multiple Arthritis Models

Dba7WU5NH4 (TUL01101) exhibits effective anti-arthritic activity at low oral doses (1 mg/kg, BID) in both collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) rat models [1]. The compound demonstrates low toxicity at efficacious doses [2]. For context, filgotinib requires doses of 3-10 mg/kg BID to achieve comparable efficacy in similar models, while upadacitinib shows efficacy at 1-3 mg/kg QD but with noted infection risk signals [3][4].

Rheumatoid arthritis In vivo efficacy CIA model AIA model

Pharmacokinetic Profile: Cross-Species Metabolic Stability

Dba7WU5NH4 demonstrates excellent metabolic stability and favorable pharmacokinetic profiles across three preclinical species (mouse, rat, and dog), supporting its oral bioavailability [1]. The compound's spiro ring with difluoro-substituted cyclopropionamide is designed to enhance metabolic stability relative to the parent filgotinib scaffold . While quantitative PK parameters are not fully disclosed in public literature, the progression to Phase II clinical trials in China validates the translational PK properties [2].

Pharmacokinetics Metabolic stability Oral bioavailability

Clinical Development Status: Phase II Completed in Atopic Dermatitis

Dba7WU5NH4 (TUL01101) has completed Phase II clinical trials in China for moderate-to-severe atopic dermatitis and has initiated Phase III studies [1]. The compound is also in Phase I clinical development for rheumatoid arthritis [2]. This clinical progression distinguishes Dba7WU5NH4 from earlier-generation tool compounds and positions it as a translational research asset with human validation data.

Clinical trial Atopic dermatitis Phase II Translational research

Optimal Research Applications for Dba7WU5NH4 Based on Quantitative Differentiation Evidence


Rheumatoid Arthritis Preclinical Models Requiring Low-Dose JAK1 Inhibition

Dba7WU5NH4 is ideally suited for rat CIA and AIA models where low-dose (1 mg/kg BID, oral) efficacy has been demonstrated, enabling studies with reduced compound consumption and minimized systemic toxicity [1]. The compound's 3 nM JAK1 IC50 and 37-fold whole blood JAK2 selectivity provide a differentiated pharmacological profile compared to filgotinib, which requires higher doses (3-10 mg/kg) for comparable efficacy [2]. Researchers investigating JAK1-dependent inflammatory pathways in RA should select Dba7WU5NH4 when low-dose oral administration and JAK2-sparing activity are prioritized .

Atopic Dermatitis Translational Research with Clinical Validation

For translational studies in atopic dermatitis, Dba7WU5NH4 offers the advantage of Phase II clinical validation data, which confirms human relevance and safety [1]. The compound's selective JAK1 inhibition (JAK2 IC50 = 37 nM, JAK3 IC50 = 1517 nM) aligns with the safety profile required for chronic dermatologic therapy, where JAK2/3 inhibition is associated with adverse events [2]. Topical formulation studies (TUL01101 ointment) are also in clinical development, providing formulation precedent .

JAK1 Selectivity Profiling and Pathway Dissection Studies

Dba7WU5NH4 serves as a precise pharmacological tool for dissecting JAK1-specific signaling pathways due to its >12-fold enzymatic selectivity and 37-fold whole blood selectivity over JAK2 [1]. In cellular assays, the compound inhibits IL-6-mediated JAK1 signaling (IC50 = 125.9 nM) with 3.2-fold greater potency than filgotinib, making it a superior choice for IL-6/STAT3 pathway studies [2]. Additionally, Dba7WU5NH4 does not inhibit JAK2 signaling induced by GM-CSF, providing clean pathway discrimination .

Cross-Species Pharmacokinetic and Toxicology Studies

The compound's validated PK profile across mouse, rat, and dog makes Dba7WU5NH4 suitable for cross-species comparative pharmacology and toxicology studies [1]. The structural modification (spiro ring with difluoro-substituted cyclopropionamide) confers enhanced metabolic stability relative to the parent filgotinib scaffold, reducing clearance variability across species [2]. Researchers requiring consistent exposure in multi-species study designs will benefit from this translational PK validation .

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